Balofloxacin

概要

説明

Balofloxacin is a fluoroquinolone antibiotic. It has a broad spectrum in vitro activity against a wide range of Gram-positive and Gram-negative bacteria, with enhanced activity against Gram-positive bacteria, including MRSA and Streptococcus pneumoniae . It is sold under the brand name Q-Roxin in Korea, and under various names in India . It is not approved by the FDA for use in the United States .

Synthesis Analysis

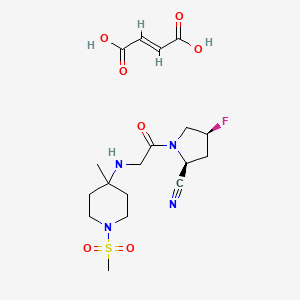

Balofloxacin was synthesized through protection, reduction, and hydrolysis from 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid ethyl ester . The synthesis was successful with a total yield of 54.9% . An improved procedure for the synthesis of Balofloxacin has been suggested, which is applicable to industry .Molecular Structure Analysis

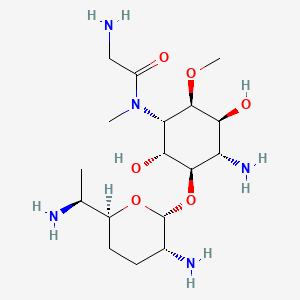

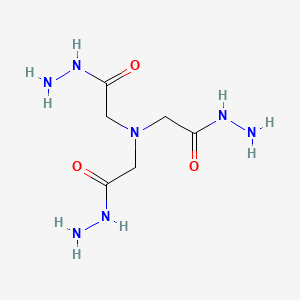

The molecular formula of Balofloxacin is C20H24FN3O4 . The molecular weight is 389.43 .Chemical Reactions Analysis

The oxidation of Balofloxacin under the influence of azo initiator of radical reactions of 4,4’-azobis (4-cyanopentanoic acid) (ACVA) and H2O2 was examined .Physical And Chemical Properties Analysis

Balofloxacin has a molecular weight of 389.4 g/mol . The computed properties include a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 8 .科学的研究の応用

Improvement of Aqueous Solubility

Balofloxacin’s aqueous solubility can be improved by preparing inclusion complexes (ICs) with cyclodextrins (CDs). This is achieved by using beta-CD (β-CD), 2-hydroxypropyl-β-CD (HP-β-CD), 2, 6-dimethyl-β-CD (DM-β-CD) through a freeze-drying technique . The water solubility and dissolution rates of these ICs are significantly improved compared to the parent Balofloxacin .

Antibacterial Effect

The antibacterial effect of Balofloxacin is not inhibited after encapsulation in CDs . This makes it a promising candidate for treating various bacterial infections.

Reduced Damage to Kidney and Liver Cells

The damage of Balofloxacin to kidney and liver cells is reduced when it is encapsulated in CDs . This could potentially lead to safer therapeutic applications.

Development of New Dosage Forms

The successful preparation of the ICs of Balofloxacin with CDs provides the possibility for devising new dosage forms of Balofloxacin, which holds great promise for further applications in clinical fields .

Stability-Indicating HPLC Methods

New stability-indicating HPLC methods have been developed to evaluate the oxidation process of Balofloxacin . This is crucial for ensuring the stability and efficacy of the drug.

Inhibition of DNA Synthesis in Bacteria

Balofloxacin inhibits the synthesis of bacterial DNA by suppressing the enzyme DNA gyrase . In addition, the bactericidal action of Balofloxacin results from the inhibition of topoisomerase IV, which is needed for the transcription and replication of bacterial DNA .

Fluorescent Probe Synthesis

A ratiometric fluorescent probe with blue-emission fluorescence based on N, Si-doped carbon dots (N, Si-CDs) for the detection of Balofloxacin has been synthesized . This could be useful in various analytical applications.

Safety And Hazards

Balofloxacin should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

将来の方向性

特性

IUPAC Name |

1-cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylamino)piperidin-1-yl]-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O4/c1-22-11-4-3-7-23(9-11)17-15(21)8-13-16(19(17)28-2)24(12-5-6-12)10-14(18(13)25)20(26)27/h8,10-12,22H,3-7,9H2,1-2H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQLHRYJBWGORO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046695 | |

| Record name | Balofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Balofloxacin | |

CAS RN |

127294-70-6 | |

| Record name | Balofloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127294-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Balofloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127294706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Balofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BALOFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q022B63JPM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of balofloxacin?

A1: Balofloxacin is a fluoroquinolone antibiotic that exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV. [, , ]. These enzymes are essential for bacterial DNA replication, transcription, and repair.

Q2: Which enzyme, DNA gyrase or topoisomerase IV, is the primary target of balofloxacin in Ureaplasma urealyticum?

A2: Research suggests that topoisomerase IV is the primary target of balofloxacin in Ureaplasma urealyticum. Studies have shown that first-generation resistant mutants developed a mutation in the gene encoding topoisomerase IV, while second-generation mutants inherited this mutation and acquired an additional mutation in the DNA gyrase gene. []

Q3: What are the downstream effects of balofloxacin's inhibition of bacterial DNA gyrase and topoisomerase IV?

A3: Inhibition of these enzymes leads to the disruption of DNA replication and repair processes in bacteria. Ultimately, this results in bacterial cell death. [, ]

Q4: What is the molecular formula and weight of balofloxacin?

A4: The molecular formula of balofloxacin is C19H22FN3O4 • 2H2O. Its molecular weight is 405.43 g/mol. [, ]

Q5: What spectroscopic techniques have been used to characterize the structure of balofloxacin?

A5: Several spectroscopic techniques have been employed to analyze the chemical structure of balofloxacin, including:

- Nuclear Magnetic Resonance (NMR): Used to determine the arrangement of atoms and functional groups within the molecule. []

- Infrared Fourier Transform Spectroscopy (FT-IR): Helps identify functional groups present in the molecule based on their characteristic vibrations. []

- Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound. []

Q6: How does the addition of sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) impact the stability of balofloxacin eye drops?

A6: Studies have shown that SBE-β-CD significantly improves the stability of balofloxacin eye drops when exposed to light. []

Q7: How is balofloxacin absorbed and what is its bioavailability?

A7: Balofloxacin is almost completely absorbed in rats and dogs following oral administration, with bioavailabilities of 87.50% and 87.73%, respectively. In mice, the oral bioavailability is lower at 19.03%. []

Q8: What are the primary routes of elimination for balofloxacin?

A8: Balofloxacin is primarily eliminated through the kidneys (renal route) in humans. [, ] A small portion is metabolized into balofloxacin glucuronide and N-desmethyl balofloxacin and excreted in urine. []

Q9: Does age affect the pharmacokinetics of balofloxacin?

A9: Yes, studies in elderly subjects indicate that balofloxacin absorption is slightly delayed, and urinary excretion is both delayed and diminished compared to younger adults. This is attributed to age-related decline in renal function. []

Q10: What is the in vitro activity of balofloxacin against common bacterial pathogens?

A10: Balofloxacin demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It shows potent activity against Staphylococcus, Streptococcus pneumoniae, and Enterococcus, even surpassing the activity of norfloxacin, ofloxacin, and ciprofloxacin against these pathogens. [, ]

Q11: Has balofloxacin been evaluated in animal models of infection?

A11: Yes, balofloxacin has shown efficacy in an experimental Staphylococcus aureus keratitis model. It demonstrated superior effectiveness compared to levofloxacin in reducing bacterial load and improving clinical scores. []

Q12: What is the clinical efficacy of balofloxacin in treating urinary tract infections?

A12: Clinical trials have demonstrated that balofloxacin is as effective as levofloxacin in treating acute bacterial urinary tract infections, with comparable cure rates and bacterial eradication rates. [, , ]

Q13: What are the known mechanisms of resistance to balofloxacin in Ureaplasma urealyticum?

A13: Resistance to balofloxacin in Ureaplasma urealyticum primarily arises from mutations within the quinolone resistance-determining regions (QRDRs) of the genes encoding topoisomerase IV and DNA gyrase. []

Q14: What analytical techniques are used to quantify balofloxacin in biological samples?

A14: High-performance liquid chromatography (HPLC) with various detection methods is commonly employed for quantifying balofloxacin in biological samples like plasma and urine. These detection methods include:

Q15: What is chemiluminescence and how is it applied to determine balofloxacin levels?

A15: Chemiluminescence is the emission of light as a result of a chemical reaction. A novel method using a europium (III)-sensitized KBrO3-Na2S2O4 reaction in a micellar medium significantly enhances the weak chemiluminescence signal produced by balofloxacin. This enhanced signal is then used to determine balofloxacin concentrations in pharmaceutical formulations and biological fluids. [, ]

Q16: What strategies have been explored to improve the solubility and sustained release of balofloxacin?

A16: Several approaches have been investigated to enhance the solubility and sustained release properties of balofloxacin, including:

- Incorporation into floating microspheres: Utilizing polymers like ethylcellulose, hydroxypropyl methylcellulose (HPMC), and Eudragit RSPO in a solvent diffusion method allows for the development of gastroretentive floating microspheres, improving drug absorption and bioavailability. []

- Formulation of ion-sensitive in situ gels: Combining sodium alginate, HPMC E50 LV, and HPMC K4M enables the creation of ion-sensitive in situ gels for sustained ocular drug delivery, enhancing bioavailability and prolonging precorneal residence time. []

- Development of gastric floating sustained-release tablets: Utilizing a combination of calcium carbonate, HPMC K4M, and octadecanol allows for the creation of tablets that float in the stomach, providing sustained drug release over an extended period. []

Q17: What drug delivery strategies show promise for enhancing balofloxacin's therapeutic efficacy?

A17: Research suggests that incorporating balofloxacin into specialized drug delivery systems like floating microspheres and ion-sensitive in situ gels can significantly improve its therapeutic efficacy. These systems offer advantages such as sustained drug release, targeted delivery to specific sites (e.g., the stomach or eye), and enhanced bioavailability. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[[[5-(3-Chlorophenyl)-4-thiazolyl]amino]carbonyl]oxy]-1-methyl-1-Azoniabicyclo[2.2.2]octane bromide](/img/structure/B1667640.png)

![5-Chloro-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-[[(2S,4S,5S)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667658.png)

![3-[(2R,3R,4R,5S,6R)-6-[[(2S,4S,5S)-5-Amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-5-chloro-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667659.png)

![3-[(3R,4R,5S,6R)-3,4-Dihydroxy-6-[[(2S,4S,5S)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667660.png)

![3-[(3R,4R,5S,6R)-6-[[(2S,4S,5S)-5-Amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667661.png)